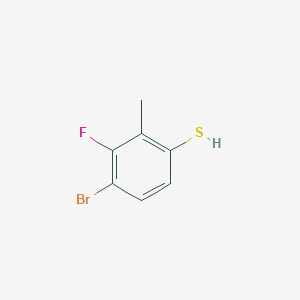

4-Bromo-3-fluoro-2-methylthiophenol

描述

Contextual Significance of Halogenated Thiophenols in Modern Synthetic Chemistry

Halogenated thiophenols are a class of compounds that play a crucial role in modern synthetic chemistry. dokumen.pubspringerprofessional.deacs.org Their significance lies in their ability to serve as versatile intermediates for the synthesis of more complex molecules. The presence of both a thiol group and one or more halogen atoms on the aromatic ring allows for a diverse range of chemical modifications.

One of the primary applications of halogenated thiophenols is in the formation of carbon-sulfur (C–S) bonds, which are integral to many biologically active compounds and functional materials. dokumen.pub These reactions often involve the addition of the thiophenol to unsaturated compounds, a process that can be catalyzed by various metal complexes. dokumen.pub The halogen atom on the aromatic ring can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. smolecule.com

Recent research has also explored the use of halogenated thiophenols in the field of nanotechnology. For instance, they have been studied for their role in plasmon-mediated reactions on the surface of gold nanoparticles. aip.orgnih.govresearchgate.net These reactions, driven by light, can lead to the dehalogenation of the thiophenol molecules and offer new possibilities in catalysis and chemical synthesis. aip.orgnih.gov Furthermore, the reactivity of the carbon-halogen bond in these compounds is being exploited in "click chemistry," specifically in thiol-halogen reactions for the synthesis of functionalized polymers. rsc.org The reactivity in such reactions often follows the trend of iodinated > brominated > chlorinated derivatives. rsc.org

The functional group tolerance of halogenated thiophenols makes them valuable in multicomponent reactions catalyzed by metals like copper, enabling the efficient construction of heterocyclic compounds. nih.gov

Overview of Substituent Effects on Aromatic Systems and Thiol Functionality

The chemical behavior of an aromatic compound is significantly influenced by the nature and position of the substituents on the ring. In the case of aromatic thiols, substituents can alter the electronic properties of the entire system, thereby affecting the reactivity of the thiol (-SH) group. springerprofessional.dersc.orgnih.govchemrxiv.org

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the aromatic ring, which can, in turn, affect the acidity and nucleophilicity of the thiol group. Conversely, electron-withdrawing groups decrease the electron density of the ring. These electronic effects are readily observable in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where substituents influence the chemical shifts of the protons and carbons in the molecule. springerprofessional.de For instance, electron-donating substituents tend to shield the thiol proton, while electron-withdrawing groups deshield it. springerprofessional.de

The position of the substituent (ortho, meta, or para) relative to the thiol group is also critical. Studies on the ligand exchange of substituted benzenethiols on gold nanoclusters have shown that the substitution pattern can dictate the stability and structure of the resulting nanocluster. rsc.orgnih.gov For example, ortho-substituted benzenethiols were found to preserve the structure of certain gold nanoclusters, whereas para-substituted ones led to structural transformations. rsc.orgnih.gov The electronic nature of the substituents, whether strongly donating or withdrawing, can also impact the extent of ligand exchange. rsc.orgnih.gov

Furthermore, substituent effects play a role in intermolecular interactions. The ability of the thiol group to act as a hydrogen bond donor can be modulated by the electronic nature of the other substituents on the ring. chemrxiv.org Studies have shown that aromatic thiols with electron-donating groups can form stronger interactions in certain contexts, while those with electron-withdrawing groups can form stronger S-H···O hydrogen bonds with water. chemrxiv.org

Research Trajectory and Future Perspectives for 4-Bromo-3-fluoro-2-methylthiophenol

While extensive research on this compound itself is not widely documented in publicly available literature, its structural features suggest a promising trajectory as a specialized building block in organic synthesis. The presence of bromine, fluorine, and methyl groups in specific positions on the thiophenol scaffold makes it a valuable precursor for creating complex molecules with well-defined three-dimensional structures.

The future research applications of this compound are likely to leverage the distinct reactivity of its functional groups. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are important considerations in the design of new pharmaceuticals and agrochemicals. The thiol group can be involved in nucleophilic substitution, oxidation to disulfides, or coordination to metal centers. smolecule.com

The compound and its close derivatives, such as (4-bromo-3-fluoro-2-methylphenyl)methanol (B6296177) and 4-bromo-3-fluoro-2-methylaniline (B2806307), are noted as intermediates in chemical synthesis. nih.govchemicalbook.comsigmaaldrich.comepoch-labs.com This indicates its role in the construction of more elaborate molecular architectures. Future research may focus on its incorporation into novel polymers, functional materials with specific optical or electronic properties, and as a key intermediate in the synthesis of biologically active compounds. smolecule.comchemicalbook.com The unique substitution pattern of this compound offers a precise tool for chemists to fine-tune the properties of target molecules, pointing towards its continued relevance in advanced chemical research.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGCZRVBKORBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Bromo 3 Fluoro 2 Methylthiophenol

Reactivity of the Thiol Group in Complex Chemical Transformations

The sulfur-containing functional group is a primary site for a range of chemical modifications, enabling its incorporation into more complex molecular architectures.

The thiol group of 4-Bromo-3-fluoro-2-methylthiophenol can readily participate in nucleophilic addition reactions. A prominent example is the thiol-ene reaction, a form of "click" chemistry known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene).

The process can be initiated by free radicals or by a base catalyst. In the radical-mediated pathway, an initiator (light or heat) generates a thiyl radical from the thiol. wikipedia.orgthieme-connect.de This radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgthieme-connect.de The reaction is particularly efficient with electron-rich alkenes like vinyl ethers and norbornene. wikipedia.org

Alternatively, the reaction can proceed via a base-catalyzed Michael addition, where the thiol adds to an electron-poor alkene, such as an N-substituted maleimide. acs.org This dual reactivity allows for selective and orthogonal functionalization strategies. acs.org The thiol-ene reaction is a powerful tool for surface patterning, polymer synthesis, and creating complex biomaterials. wikipedia.orgnih.gov

The sulfur atom in the methylthio group of the title compound can be oxidized to various higher oxidation states, primarily sulfoxides and sulfones. This transformation is a key step in the synthesis of many biologically active compounds and versatile synthetic intermediates. organic-chemistry.org Common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can effectively oxidize methylthio groups. The selective oxidation to either sulfoxide (B87167) or sulfone can often be controlled by the stoichiometry of the oxidant used. organic-chemistry.org

Furthermore, the parent thiophenol can undergo oxidative coupling reactions to form sulfinic esters. Electrochemical methods provide a green and efficient route for this transformation, coupling thiophenols with alcohols using air as the oxygen source and avoiding the need for chemical oxidants or catalysts. organic-chemistry.orgnih.govthieme-connect.comthieme-connect.comchemrxiv.org These reactions proceed smoothly at room temperature and have been shown to be applicable to a wide range of substituted thiophenols and alcohols. organic-chemistry.orgthieme-connect.com

Table 1: Examples of Oxidative Transformations of Thiophenol Derivatives

| Starting Material Type | Reagent/Condition | Product Type | Yield | Reference |

|---|---|---|---|---|

| Thiophenols | Electrochemical oxidation, O2 (air), Alcohols | Sulfinic Esters | Good to High | organic-chemistry.org, nih.gov, thieme-connect.com, chemrxiv.org |

| 4-(methylthio)phenol | m-chloroperbenzoic acid | 4-(methylsulfinyl)phenol | 100% | |

| Thioethers | H2O2, Quinoid catalyst, Light | Sulfoxides | High | organic-chemistry.org |

| Thiols | tert-butyl hydroperoxide, Methanesulfonic acid, Olefin | Sulfoxides | High | organic-chemistry.org |

The thiol group can be acylated to form thioesters, which are important intermediates in organic synthesis and chemical biology. tandfonline.commdpi.com A common and efficient method involves the reaction of the thiophenol with an acyl chloride. tandfonline.comrsc.org This S-acylation can be performed under phase-transfer catalysis conditions, using a biphasic system (e.g., aqueous NaOH and dichloromethane) and a catalyst like tetrabutylammonium (B224687) chloride, leading to rapid and high-yield thioester formation at low temperatures. tandfonline.com

Various other methods for thioester synthesis exist, including the use of N-acylbenzotriazoles as mild acylating agents or the condensation of carboxylic acids with thiols, sometimes accelerated by catalysts. organic-chemistry.org Recent advancements include electrochemical methods that utilize elemental sulfur, α-ketoacids, and diazo compounds to construct thioesters, highlighting the ongoing development of efficient and environmentally friendly synthetic protocols. rsc.org

Aromatic Reactivity and Halogen-Mediated Functionalizations

The halogen atoms on the aromatic ring of this compound are key to its reactivity, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine and bromine atoms act as electron-withdrawing groups via induction, making the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. core.ac.uk

The SNAr mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org The stability of this intermediate is crucial for the reaction to proceed. For aryl halides, the reactivity order is typically F > Cl > Br > I, as fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic. acsgcipr.org Therefore, in this compound, the fluorine atom would be the more likely site for SNAr, although displacement of the bromine is also possible. The reaction is sensitive to the nature of the nucleophile (e.g., amines, alkoxides, thiolates) and the reaction conditions, which can be tuned to achieve desired transformations. byjus.comd-nb.info

The bromine atom at the C4 position of the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. mdpi.comnih.gov

In the context of this compound, the bromo-substituent can be selectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). mdpi.comnih.gov This allows for the introduction of a wide range of substituents at the C4 position, significantly increasing the molecular complexity. The reaction generally shows good tolerance for various functional groups on both coupling partners. mdpi.com The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide Substrate | Boronic Acid | Catalyst / Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh3)4 / K3PO4 | Biaryl compounds | 31-46% | mdpi.com, nih.gov |

| Aryl Carbamates | Phenylboronic acid | NiCl2(PCy3)2 / K3PO4 | Biaryls | Good to Excellent | nih.gov |

| 4-Bromotoluene | Phenylboronic acid | Various Pd catalysts | 4-Methylbiphenyl | Variable | beilstein-journals.org, researchgate.net |

| Aryl Bromides | Secondary alkyllithium reagents (via boronate) | Pd(PtBu3)2 | Alkylated Arenes | Good to Excellent | rug.nl |

Investigation of Radical Chemistry Pathways Involving Halogen and Sulfur Centers

The chemical reactivity of this compound is significantly influenced by the potential for radical formation at its sulfur and halogen centers. The thiol (S-H) bond is particularly susceptible to homolytic cleavage, leading to the formation of a thiyl radical (ArS•). This process is a common initial step in many reactions involving thiophenols.

Studies on substituted thiophenols have shown that they can be oxidized to form disulfide intermediates, a process that proceeds via a thiyl radical. chinesechemsoc.org For instance, alternating current (AC) electrolysis has been used to promote the cross-coupling of thiophenols with anilines, where the formation of a disulfide is a key intermediate in the radical-radical cross-coupling mechanism. chinesechemsoc.org This suggests that this compound would readily form a corresponding disulfide (bis(4-bromo-3-fluoro-2-methylphenyl) disulfide) under oxidative conditions, initiated by the formation of the thiyl radical.

Furthermore, metal-free, aerobic conditions can convert substituted thiophenols into sulfonyl halides. researchgate.netrsc.org This transformation involves a redox-catalytic cycle, often initiated by nitrogen oxides, which facilitates the reaction at the sulfur center, highlighting another pathway where radical intermediates at the sulfur atom play a crucial role. researchgate.netrsc.org

While the C-Br bond is weaker than the C-F and C-H bonds on the aromatic ring, radical reactions involving its cleavage are also plausible under specific conditions, such as photolysis or with certain radical initiators. However, the primary and most facile radical pathway for thiophenols initiates at the S-H bond. The bond dissociation energy (BDE) of the S-H bond in thiophenols is significantly lower than that of aromatic C-H or C-halogen bonds, making the thiyl radical the most likely initial radical species formed. researchgate.net Halogen substituents, including bromo and fluoro groups, are generally well-tolerated in such radical reactions, indicating that the primary reactivity is centered on the thiol group. chinesechemsoc.org

Influence of Aromatic Substituents (Bromo, Fluoro, Methyl) on Reaction Profiles

The reactivity of this compound is a complex interplay of the electronic and steric effects of its three aromatic substituents. These groups modulate the electron density of the aromatic ring and the sulfur atom, and physically hinder the approach of reactants, thereby dictating the regioselectivity and rates of its chemical transformations.

The electronic nature of each substituent—bromo, fluoro, and methyl—exerts a distinct influence on the molecule's reactivity. These effects are a combination of induction (through-bond polarization) and resonance (delocalization of lone pairs or pi-electrons).

Bromo Group (at C4): Bromine also exhibits a -I effect and a +M effect. Like fluorine, it is a deactivating group that directs ortho- and para-.

Methyl Group (at C2): The methyl group is electron-donating through a weak inductive effect (+I) and hyperconjugation. It is an activating group for electrophilic aromatic substitution, directing to the ortho and para positions.

The table below summarizes the electronic properties of the substituents.

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Ring |

| Methyl | C2 | +I (weak) | N/A (Hyperconjugation) | Activating |

| Fluoro | C3 | -I (strong) | +M (weak) | Deactivating |

| Bromo | C4 | -I (weak) | +M (weak) | Deactivating |

| Thiol | C1 | -I (weak) | +M (weak) | Activating |

This complex substitution pattern influences the acidity of the thiol proton and the nucleophilicity of the sulfur atom. The electron-withdrawing fluorine and bromine atoms increase the acidity of the thiol proton, making deprotonation easier.

Steric hindrance plays a critical role in governing the accessibility of reactive sites on this compound. The substituents physically block the approach of reagents, often determining the regiochemical outcome of a reaction.

The ortho-methyl group at position C2 is particularly significant. It creates substantial steric bulk around the adjacent thiol group at C1 and the C6 position of the aromatic ring. This hindrance can:

Inhibit reactions that require direct attack at the sulfur atom, such as S-alkylation or S-acylation, by large or bulky reagents.

Direct incoming reagents away from the C6 position in aromatic substitution reactions. Research on other substituted arenes shows that C-H borylation, for example, is highly sensitive to steric effects, often avoiding positions ortho to existing substituents. u-tokyo.ac.jp

The bromo substituent at C4, while larger than fluorine, is located further from the primary reactive thiol center. Its steric influence is most pronounced on the adjacent C3 and C5 positions. Reactions of ortho-substituted hypervalent iodine compounds have shown that such substituents can induce significant steric strain, leading to considerable changes in reactivity and stability. frontiersin.org By analogy, the crowded substitution pattern of this compound, with substituents at positions 2, 3, and 4, creates a sterically demanding environment. Any reaction at the aromatic ring, particularly at positions C5 or C6, would be influenced by the steric profile of the neighboring groups.

The table below outlines the potential steric impact on different reactive sites of the molecule.

| Reactive Site | Influencing Substituent(s) | Expected Steric Impact |

| Thiol Group (C1) | Methyl (at C2) | High hindrance for bulky reagents |

| Ring Position C5 | Bromo (at C4), Fluoro (at C3) | Moderate hindrance |

| Ring Position C6 | Methyl (at C2) | High hindrance |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Fluoro 2 Methylthiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons (¹H), carbons (¹³C), and other NMR-active nuclei like fluorine (¹⁹F).

Proton (¹H) NMR for Structural ¹H Environment Determination

Proton NMR spectroscopy identifies the different types of protons in a molecule based on their chemical shifts (δ), the splitting of signals (multiplicity) due to neighboring protons, and the magnitude of these interactions (coupling constants, J). For 4-Bromo-3-fluoro-2-methylthiophenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the thiomethyl group. The substitution pattern on the benzene (B151609) ring—with bromine, fluorine, a methylthio group, and a thiol group—results in a complex splitting pattern for the aromatic protons due to both proton-proton and proton-fluorine couplings.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | m (multiplet) | - |

| -SCH₃ | 2.3 - 2.5 | s (singlet) | - |

| -SH | 3.0 - 4.0 | s (singlet) | - |

Note: This table represents expected values. Actual experimental data is required for definitive assignments.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In this compound, one would expect to observe seven distinct signals corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The carbons directly bonded to electronegative atoms like bromine, fluorine, and sulfur will appear at characteristic chemical shifts. Furthermore, the fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-S (Aromatic) | 130 - 140 |

| C-F | 155 - 165 (doublet) |

| C-Br | 110 - 120 |

| C-SH | 125 - 135 |

| Ar-C | 115 - 140 |

| Ar-C | 115 - 140 |

| -SCH₃ | 15 - 25 |

Note: This table represents expected values. Actual experimental data is required for definitive assignments.

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Moieties

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. wikipedia.org Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.org The spectrum provides information on the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to adjacent protons can confirm its position on the aromatic ring. wikipedia.org

Advanced 2D NMR Techniques (e.g., ¹H-¹⁹F HOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei. Techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY), specifically ¹H-¹⁹F HOESY, are valuable for determining through-space proximity between protons and fluorine atoms. nih.govacs.org Observing a cross-peak between the fluorine atom and a specific proton in the HOESY spectrum would provide definitive evidence of their spatial closeness, which is instrumental in confirming the regiochemistry of the substituents on the aromatic ring. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, allowing for the calculation of its elemental formula. google.com For this compound (C₇H₆BrFS), the expected monoisotopic mass can be calculated and compared to the experimental value to confirm the molecular formula. guidechem.com The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner upon ionization. google.com

Table 3: Key Ions in the HRMS of this compound

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-SH]⁺ | Loss of a sulfhydryl radical |

| [M-Br]⁺ | Loss of a bromine radical |

Note: This table represents expected fragmentation patterns.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high accuracy. This technique would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the thiomethyl and thiol groups relative to the ring. Furthermore, it provides insight into intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern how the molecules pack in the crystal lattice. nih.gov

Despite a comprehensive search for scientific literature and spectral data, no experimental or theoretical spectroscopic information (Infrared, Raman, or UV-Vis) for the chemical compound This compound could be located.

The search included queries for its vibrational and electronic spectra, as well as its synthesis and characterization. While information on related compounds, such as other substituted thiophenols and halogenated aromatic compounds, is available, specific data for this compound is absent from the accessible scientific databases and research publications.

Therefore, it is not possible to provide the requested detailed article on the advanced spectroscopic and structural characterization of this specific compound. The necessary data for functional group identification, conformational analysis, electronic transitions, and conjugation effects through vibrational and electronic spectroscopy are not publicly available at this time.

Computational and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Methylthiophenol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These computational methods provide insights into the stability, reactivity, and spectroscopic characteristics of compounds like 4-bromo-3-fluoro-2-methylthiophenol.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms, and for calculating the total electronic energy of the system. For substituted thiophenols, DFT methods such as B3LYP and ωB97X-D, paired with basis sets like 6-311++G(2df,2p) or Def2TZVP, have proven reliable. researchgate.netnih.govkuleuven.beacs.org

In the case of this compound, DFT calculations would be employed to find the equilibrium geometry, identifying it as a true energy minimum on the potential energy surface through vibrational frequency analysis. nih.gov These calculations would account for the electronic effects of the bromine, fluorine, methyl, and thiol substituents on the benzene (B151609) ring. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield important energetic information, such as the total energy, which is essential for assessing the molecule's stability and predicting thermochemical properties like bond dissociation enthalpies (BDEs). kuleuven.beacs.org Studies on related substituted thiophenols show that substituents strongly influence properties like the S-H bond dissociation enthalpy. acs.org

Table 1: Representative DFT-Calculated Properties for Substituted Thiophenols (Note: This table presents illustrative data from studies on related compounds to demonstrate the type of information generated by DFT calculations, as specific values for this compound are not available in the cited literature.)

| Property | Thiophenol (X=H) | p-Nitrothiophenol (X=NO₂) | p-Aminothiophenol (X=NH₂) | Method/Basis Set | Source |

| S-H Bond Length (Å) | 1.346 | 1.344 | 1.349 | B3LYP/6-311G(d,p) | acs.org |

| BDE(S-H) (kJ/mol) | 332.6 | 339.7 | 325.2 | (RO)B3LYP/6-311++G(2df,2p) | kuleuven.beacs.org |

| Total Energy (Hartree) | -553.5 | -758.1 | -608.8 | B3LYP/6-311G(d,p) | acs.org |

For situations demanding higher accuracy, particularly in describing electron correlation effects, ab initio post-Hartree-Fock methods are utilized. epfl.chornl.gov These methods build upon the foundational Hartree-Fock approximation, which simplifies electron-electron interactions by considering a single Slater determinant. epfl.ch

Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) and Configuration Interaction (CI) systematically incorporate electron correlation, which is neglected in Hartree-Fock theory. epfl.chornl.gov While computationally more demanding than DFT, these approaches are critical for accurately predicting properties that are sensitive to the subtle interactions between electrons. For this compound, post-Hartree-Fock calculations would be invaluable for obtaining precise predictions of spectroscopic parameters, reaction energy barriers, and other properties where a high-level description of the electronic structure is paramount. epfl.ch The choice of method represents a trade-off between computational cost and desired accuracy, with full CI being theoretically exact but practically limited to very small systems. ornl.gov

Comprehensive Analysis of Chemical Bonding and Electronic Properties

To move beyond geometry and energy, a deeper understanding of the chemical bonds within this compound can be achieved through advanced analytical techniques. These methods dissect the calculated wave function to quantify bond character, electron distribution, and intrinsic bond strength.

The overlap model and its topological descriptors (OP/TOP) offer a detailed perspective on the nature of chemical bonding. researchgate.netnih.gov This approach analyzes the overlap of atomic orbitals to characterize the covalent and ionic nature of a bond. For substituted thiophenols, OP/TOP analysis has been successfully applied to investigate the electronic environment of the S-H and C-S bonds. researchgate.netnih.gov

Applying this methodology to this compound would involve calculating overlap properties to quantify how the electron-withdrawing fluorine and bromine atoms and the methylthio group modulate the bonding within the molecule. This analysis provides a quantitative measure of bond character that complements the qualitative descriptions based on substituent effects.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the calculation of various atomic properties and a detailed analysis of the chemical bonds. A key feature of QTAIM is the identification of critical points in the electron density, ρ(r). A bond critical point (BCP) is a point of minimum electron density between two bonded atoms, and the properties at this point reveal the nature of the interaction. wiley-vch.de

For this compound, QTAIM analysis would locate the BCPs for all bonds (C-S, S-H, C-C, C-F, C-Br, etc.). Key descriptors calculated at the BCP include:

The electron density, ρ(r): Its magnitude correlates with the bond order.

The Laplacian of the electron density, ∇²ρ(r): The sign of the Laplacian helps distinguish between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell (ionic, van der Waals) interactions, where ∇²ρ(r) > 0.

This analysis would provide a quantitative and topological understanding of the bonding, clarifying the influence of the diverse substituents on the electronic structure. researchgate.netnih.gov

Table 2: Representative QTAIM Parameters for Bonds in Related Molecules (Note: This table contains illustrative data from general computational studies to show typical QTAIM values. Specific data for this compound is not available in the cited literature.)

| Bond Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character Indication | Source |

| C-S (in thiophenols) | ~0.15 - 0.20 | Negative | Covalent | researchgate.netnih.gov |

| S-H (in thiophenols) | ~0.10 - 0.15 | Negative | Covalent | researchgate.netnih.gov |

| C-F (aromatic) | ~0.20 - 0.25 | Positive/Slightly Negative | Polar Covalent | mdpi.com |

| C-Br (aromatic) | ~0.10 - 0.15 | Positive | Polar Covalent | mdpi.com |

While standard vibrational frequency calculations describe motions of the entire molecule, Local Vibrational Mode (LVM) analysis provides a measure of the intrinsic strength of an individual chemical bond. researchgate.netnih.gov This method mathematically decouples a specific bond's stretching motion from all other molecular motions, yielding a "local" frequency and force constant that directly reflect the bond's inherent strength.

In the context of this compound, LVM analysis would be particularly insightful for the C-S and S-H bonds. It would allow for a direct comparison of their strengths, free from the mass effects and kinematic couplings that influence normal vibrational modes. This analysis would quantify how the electronic push-and-pull of the fluoro, bromo, and methyl substituents directly translates into changes in the intrinsic strengths of the key chemical bonds within the molecule, providing a more precise description than can be obtained from bond lengths or delocalized vibrational frequencies alone. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are the most electron-rich areas. The LUMO, conversely, would likely be distributed over the aromatic ring and the carbon-halogen bonds, representing the most electron-deficient sites. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a key aspect of its potential reactivity in various chemical environments. researchgate.net

Computational studies on similar halogenated phenols and anisoles using Density Functional Theory (DFT) have shown that the energy gap is a crucial parameter for characterizing chemical reactivity. semanticscholar.orgmdpi.com For instance, in a related compound, 2,6-dichloro-4-fluoro phenol (B47542), the HOMO-LUMO gap was calculated to be a key determinant of its molecular fragility. semanticscholar.org Based on these analogous systems, a representative FMO analysis for this compound can be projected.

Table 1: Representative Frontier Molecular Orbital Properties (Note: These are theoretical values based on analogous compounds and standard computational methods like DFT/B3LYP.)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.95 | Indicates electron-donating ability |

| LUMO Energy | -1.50 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.45 | Predicts chemical reactivity and kinetic stability |

Exploration of Conformational Landscape and Torsional Dynamics

The three-dimensional structure of this compound is not static. Rotations around its single bonds, specifically the C-S (thioether) and C-C (methyl) bonds, give rise to different conformers with varying energies. Understanding this conformational landscape is essential, as the most stable conformer dictates the molecule's predominant shape and thus its interaction with other molecules.

Computational studies on substituted thiophenols have revealed that the orientation of the thiol (-SH) group relative to the benzene ring is a key conformational feature. nih.govresearchgate.net Energy profile analyses of similar systems show distinct stability differences between cis and trans conformations, influenced by the electronic nature of other substituents on the ring. nih.govresearchgate.net For this compound, the primary torsional dynamics would involve the rotation of the S-H bond and the methyl group.

A relaxed potential energy surface scan is the computational method used to explore these dynamics. This involves systematically changing the dihedral angle of a specific bond (e.g., the C-C-S-H angle) and optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the low-energy conformers (minima) and the rotational barriers (maxima) between them. It is expected that steric hindrance between the methyl group and the thiol group, as well as potential intramolecular hydrogen bonding involving the fluorine atom, would significantly influence the torsional barriers and the relative stability of the conformers. Studies on ortho-substituted thiophenols have highlighted the importance of such intramolecular interactions. acs.org

Table 2: Predicted Torsional Barriers for Key Rotations (Note: Values are hypothetical, based on typical findings for substituted thiophenols.)

| Rotation Axis | Dihedral Angle Range | Predicted Rotational Barrier (kJ/mol) | Most Stable Conformation |

|---|---|---|---|

| Ar-S Bond | 0° to 360° | 3.5 - 5.0 | Planar (S-H coplanar with ring) |

| Ar-CH₃ Bond | 0° to 120° | 2.0 - 4.0 | Staggered relative to ortho substituents |

Mechanistic Elucidation through Computational Simulations

Transition State Characterization and Reaction Pathway Analysis

Computational simulations are powerful tools for mapping out the entire pathway of a chemical reaction, from reactants to products. A crucial point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome. Characterizing the TS is key to understanding reaction rates and mechanisms.

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation at the sulfur atom, computational methods can precisely locate the transition state structure. acs.orgnih.gov A TS is identified as a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. aip.orguoa.gr

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. aip.orguoa.gr This traces the reaction pathway downhill from the transition state, confirming that it correctly connects the reactants and products. This type of analysis has been successfully applied to understand the atmospheric degradation of halogenated benzenes by hydroxyl radicals, demonstrating that the reaction proceeds through a pre-reaction complex and a well-defined transition state. nih.gov

Potential Energy Surface Scans for Reaction Dynamics

While IRC calculations map a single path, potential energy surface (PES) scans provide a broader view of the energy landscape governing a reaction. uni-muenchen.de By systematically varying key geometric parameters, such as the distance between two reacting atoms, a relaxed PES scan reveals the energetic cost of different reaction approaches. aip.orguoa.gr

For example, in a hypothetical reaction where a nucleophile attacks the carbon atom bearing the bromine, a PES scan of the C-Br bond distance would show the energy progressively increasing until it reaches the transition state for substitution, after which it would decrease as the new bond forms and the bromide ion departs. Such scans are instrumental in comparing different possible reaction mechanisms, for instance, determining whether a reaction is concerted or proceeds through a stable intermediate. acs.org Computational studies on reactions of substituted benzene anions have used PES scans to elucidate complex, multi-step reaction pathways and identify barrierless routes. aip.org

Detailed Studies on Non-covalent Interactions

Halogen Bonding Involving Electrophilic Halogen Atoms

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.comacs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond connecting it to the rest of the molecule. nih.gov The strength of this bond is tunable and depends heavily on the chemical environment. researchgate.net

In this compound, the bromine atom can act as a halogen bond donor. The presence of the adjacent, highly electronegative fluorine atom is expected to significantly enhance the positive character of the bromine's σ-hole. researchgate.net This "substituent effect" makes the halogen bond stronger than it would be in a non-fluorinated bromobenzene (B47551) derivative. Computational studies have confirmed that fluorine substitution on aromatic rings can increase the strength of halogen bonds by up to 100%. researchgate.net

This strong, directional interaction could be crucial in crystal engineering, molecular recognition, and the design of materials where precise intermolecular contacts are required. The ability of the bromine in this molecule to form robust halogen bonds would be a defining feature of its supramolecular chemistry.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-4-fluoro phenol |

| Bromobenzene |

| 4-Bromo-3-fluoro-2-methylaniline (B2806307) |

| 4-bromo-2-fluoro anisole |

| 3-Bromo-2-hydroxypyridine |

| N'-((4-bromothiophen-2-yl) methylene) naphthalene- 2-sulfonohydrazide |

| 2-Bromo-6-fluoro-4-methylbenzenethiol |

| para-methylthiophenol |

| Phenol |

| Thiophenol |

| Fluorobenzene |

| Chlorobenzene |

| Hexafluorobenzene |

| Hexachlorobenzene |

Chalcogen Bonding Interactions with Sulfur

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center (a chalcogen bond donor) that interacts with a nucleophilic region (a chalcogen bond acceptor). rsc.orgthieme-connect.de In this compound, the sulfur atom of the thiomethyl group is a primary participant in such interactions. It can function as both a chalcogen bond donor, through the electrophilic region opposite the C-S covalent bond (the σ-hole), and as a Lewis basic acceptor, using its lone pairs. nih.govdiva-portal.org

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing these interactions. nih.govnih.gov Key methods include Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). NBO analysis quantifies the strength of the interaction by calculating the second-order perturbation energy (E(2)), which represents the stabilization energy from donor-acceptor orbital interactions. nih.govuni-muenchen.de QTAIM identifies a bond critical point (BCP) between the interacting atoms, and the electron density (ρ) and its Laplacian (∇²ρ) at this point characterize the nature of the bond. researchgate.netwikipedia.orguni-rostock.de

For this compound, several types of chalcogen and related interactions are plausible:

S···S Interaction: In the solid state or in concentrated solutions, one molecule's sulfur atom can interact with another's, forming dimers or larger aggregates. These interactions involve an overlap between a lone pair of one sulfur atom and the σ-antibonding orbital of a C-S bond on another molecule. rsc.org

S···π Interaction: The sulfur atom can act as a Lewis acid and interact with the electron-rich π-system of an adjacent aromatic ring. Studies on substituted benzenes in complex with sulfur-containing molecules like methanethiol (B179389) have shown that electron-withdrawing substituents on the benzene ring enhance the stability of S···π interactions. researchgate.net The presence of fluorine and bromine on the this compound ring would thus be expected to modulate this type of interaction.

S···Halogen Interaction: The sulfur atom may interact with the bromine atom of a neighboring molecule. Given that bromine can also participate in halogen bonding, a spectrum of interactions from pure chalcogen to pure halogen bonding (S···Br) is possible.

The anticipated stabilization energies for these interactions can be estimated based on computational studies of similar organosulfur systems.

Table 1: Predicted Chalcogen/Halogen Bond Interaction Parameters

| Interacting Pair | Interaction Type | Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|---|---|

| S···S | Chalcogen Bond | LP(S) | σ*(C-S) | 0.5 - 1.5 |

| S···Br | Chalcogen-Halogen Bond | LP(S) | σ*(C-Br) | 0.8 - 2.0 |

| Br···S | Halogen-Chalcogen Bond | LP(Br) | σ*(C-S) | 0.7 - 1.8 |

| S···π | Chalcogen-π | LP(S) | π*(Aromatic Ring) | 1.0 - 2.5 |

This table presents hypothetical data based on typical values found in computational literature for analogous molecular systems. NBO (Natural Bond Orbital); LP (Lone Pair); σ (antibonding sigma orbital); π* (antibonding pi orbital).*

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The thiol group (-SH) in this compound is a potential hydrogen bond donor, while the electronegative fluorine atom and the sulfur lone pairs are potential acceptors. Both intramolecular and intermolecular hydrogen bonds can be investigated using computational methods to determine their geometry, strength, and influence on the molecule's conformation.

Intramolecular Hydrogen Bonding: The ortho-positioning of the fluorine atom relative to the thiomethyl group allows for the potential formation of a five-membered ring stabilized by an S-H···F intramolecular hydrogen bond. Theoretical studies on similar systems, such as 2-halophenols or other fluorine-containing organic molecules, confirm the existence of such interactions. nih.govresearchgate.net The strength of this bond can be evaluated by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer (e.g., where the S-H bond is rotated 180° away from the fluorine). QTAIM analysis would be expected to show a bond critical point between the thiol hydrogen and the fluorine atom, and NBO analysis would reveal a stabilizing charge transfer from the fluorine lone pair (LP(F)) to the S-H antibonding orbital (σ*(S-H)).

Intermolecular Hydrogen Bonding: In the absence of stronger acceptors, thiophenols can form intermolecular hydrogen bonds.

S-H···S Hydrogen Bond: This is a common motif in the self-association of thiophenols, leading to dimers and larger clusters. nih.govacs.org However, these bonds are significantly weaker than the O-H···O bonds found in phenols. bohrium.comcdnsciencepub.com Rotational spectroscopy and computational studies on the thiophenol dimer have identified π-stacked structures anchored by a long S-H···S bond. nih.govacs.org

S-H···π Hydrogen Bond: The thiol S-H group can also act as a hydrogen bond donor to the π-cloud of a neighboring aromatic ring. DFT calculations have shown that this SH···π interaction can be more stabilizing than the S···π interaction for unsubstituted benzene, though this preference can be altered by ring substituents. researchgate.net

The relative strength of these potential hydrogen bonds is a key determinant of the molecule's supramolecular structure.

Table 2: Predicted Hydrogen Bond Characteristics

| Bond Type | D-H···A | Interaction Energy (kcal/mol) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Intramolecular | S-H···F | 1.5 - 3.0 | 2.1 - 2.4 | 110 - 130 |

| Intermolecular | S-H···S | 1.0 - 2.0 | 2.5 - 2.9 | 150 - 170 |

| Intermolecular | S-H···π | 1.0 - 2.5 | ~2.7 (to ring centroid) | 140 - 160 |

This table contains predicted data based on computational studies of analogous intramolecular S-H···F and intermolecular S-H···S/S-H···π interactions. D = Donor atom (S); A = Acceptor atom (F, S) or system (π-cloud).

π-π Stacking and Other Aromatic Interactions

The substituted phenyl ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for crystal packing and molecular recognition. The nature of these interactions is heavily influenced by the electronic effects of the substituents. The methyl group (-CH₃) is weakly electron-donating, while the thiomethyl (-SCH₃), fluorine (-F), and bromine (-Br) groups are electron-withdrawing. This complex substitution pattern creates a non-uniform distribution of electron density and a significant quadrupole moment on the aromatic ring.

Computational studies on halogenated aromatic compounds have demonstrated that:

Fluorine's Influence: Fluorination of an aromatic ring tends to weaken and disrupt conventional face-to-face π-stacking. rsc.orgacs.org The high electronegativity of fluorine withdraws electron density from the π-system, which can lead to more displaced or offset stacking arrangements to minimize electrostatic repulsion. acs.org

Bromine's Influence: Heavier halogens like bromine can participate in halogen-π interactions, where the electrophilic region of the bromine atom (σ-hole) interacts with the π-cloud of another ring. This can compete with or modify traditional π-stacking. mdpi.comresearchgate.net

Stacking Geometries: The most common stacking geometries are parallel-displaced (where rings are parallel but offset) and T-shaped (where the edge of one ring points to the face of another). The relative stability of these arrangements is determined by a balance of electrostatic and dispersion forces, which are modulated by the substituents. Quantum chemical analysis on halogenated indoles shows that stability generally follows the trend F < Cl < Br < I for stacking interactions. mdpi.com

For this compound, a parallel-displaced geometry is likely to be favored over a perfectly eclipsed face-to-face arrangement due to the electronic repulsion introduced by the fluorine substituent.

Table 3: Theoretical Analysis of Aromatic Stacking Geometries

| Stacking Geometry | Interplanar Distance (d) | Slip/Offset Distance (r) | Predicted Interaction Energy (kcal/mol) | Key Contributing Forces |

|---|---|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 Å | 1.5 - 2.5 Å | -2.5 to -4.5 | Dispersion, Electrostatics |

| T-Shaped | ~5.0 Å (centroid to centroid) | N/A | -2.0 to -3.5 | Electrostatics (quadrupole), Dispersion |

| Offset Translation | 3.5 - 4.5 Å | > 2.7 Å | -1.5 to -3.0 | Dispersion, C-H···F/Br interactions |

This table presents hypothetical data derived from trends observed in computational studies on substituted and halogenated benzene derivatives. rsc.orgmdpi.commdpi.com

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 4-Bromo-3-fluoro-2-methylthiophenol a highly valuable intermediate in the synthesis of intricate organic molecules. The presence of the thiol, bromo, and fluoro groups allows for a range of selective chemical transformations.

Rational Design and Synthesis of Polyfunctional Organic Molecules

The distinct reactivity of the functional groups on this compound enables the rational design and synthesis of polyfunctional organic molecules. The thiol group can readily undergo nucleophilic substitution or be utilized in metal-catalyzed cross-coupling reactions to form thioethers. The bromine atom is a key handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The fluorine and methyl groups, while less reactive, exert significant steric and electronic effects, influencing the regioselectivity of reactions and the conformational preferences of the resulting molecules.

The synthesis of complex molecules often starts with a multifunctional scaffold that can be selectively functionalized. For instance, similar bromo-fluoro aromatic compounds are used as starting materials in the synthesis of complex aniline (B41778) derivatives google.com. The sequential and chemoselective functionalization of this compound allows for the construction of molecules with precisely controlled three-dimensional structures and tailored properties.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Thiol (-SH) | Nucleophilic Substitution | Alkyl halides, base | Thioether |

| Thiol (-SH) | Thiol-ene "Click" Reaction | Alkenes, photoinitiator | Thioether |

| Thiol (-SH) | Oxidation | Mild oxidizing agents (e.g., I2, air) | Disulfide |

| Bromo (-Br) | Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | Biaryl or vinyl derivative |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Arylalkyne |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Arylamine |

| Bromo (-Br) | Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkene |

| Bromo (-Br) | Stille Coupling | Organostannanes, Pd catalyst | Aryl-substituted derivative |

| Bromo (-Br) | Grignard Formation | Mg, THF | Arylmagnesium bromide |

Precursor in the Construction of Diverse Heterocyclic Frameworks

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties researchgate.net. The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic frameworks. For example, the reaction of substituted thiophenols with appropriate partners is a known method for constructing sulfur-containing heterocycles researchgate.net.

The thiol group can act as a nucleophile in intramolecular cyclization reactions to form thieno-fused heterocycles. Furthermore, the bromine atom can be converted to other functional groups that can then participate in cyclization reactions. For instance, a Suzuki coupling followed by an intramolecular reaction can lead to the formation of complex, multi-ring systems. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting heterocyclic compounds, a desirable feature in drug discovery ncl.ac.uk.

Contributions to Ligand Design in Catalysis Research

The development of novel ligands is crucial for advancing transition metal-catalyzed reactions. The electronic and steric properties of a ligand can profoundly influence the activity, selectivity, and stability of the catalyst.

Development of Novel Ligands for Transition Metal-Catalyzed Reactions

This compound serves as a valuable scaffold for the design of new ligands. The thiol group can coordinate directly to a metal center, or it can be functionalized to introduce other coordinating moieties. The bromo, fluoro, and methyl substituents allow for fine-tuning of the ligand's electronic properties. For example, the electron-withdrawing nature of the fluorine and bromine atoms can decrease the electron density on the sulfur atom, which can in turn affect the binding to a metal center and the reactivity of the resulting complex. Nickel-catalyzed thioetherification is a known reaction that benefits from tailored ligands uwa.edu.au.

Exploration in Organometallic Chemistry and Coordination Complexes

The thiol group of this compound can act as a soft donor, making it suitable for coordination to a variety of transition metals, including palladium, platinum, gold, and copper. The resulting organometallic complexes can exhibit interesting catalytic properties or be studied for their structural and electronic features. The synthesis and characterization of copper(II) complexes with related ligands have been reported, demonstrating the potential for forming dinuclear species with interesting magnetic properties researchgate.net. The bromo-substituent on the aromatic ring provides a handle for further functionalization, allowing for the synthesis of multimetallic complexes or materials where the catalytic unit is appended to a larger framework.

Table 2: Potential Transition Metal Complexes and Their Applications

| Metal Center | Potential Ligand Coordination | Potential Application |

| Palladium(II) | S-coordination | Catalyst for cross-coupling reactions |

| Platinum(II) | S-coordination | Anticancer agent, catalyst |

| Gold(I) | S-coordination | Luminescent material, catalyst |

| Copper(II) | S- and potential O-coordination | Catalyst for oxidation reactions, magnetic material |

| Rhodium(I) | S-coordination | Catalyst for hydroformylation |

| Iridium(III) | S-coordination | Phosphorescent material for OLEDs |

Integration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, well-defined structures from smaller molecular components. Thiophenols are well-known for their ability to form self-assembled monolayers (SAMs) on gold surfaces.

The substituents on the aromatic ring of this compound play a crucial role in directing the self-assembly process. The interplay of hydrogen bonding, halogen bonding (from the bromine and fluorine atoms), and van der Waals interactions will determine the packing and ordering of the molecules in the resulting supramolecular structure. Studies on substituted thiophenols have shown that both the size and electronegativity of the substituents influence the structure of ordered islands on metal surfaces researchgate.net.

Furthermore, the thiol group can participate in the formation of larger, discrete supramolecular assemblies, such as capsules. Research on resorcin acs.orgarenes has demonstrated that the incorporation of thiol groups can influence their self-assembly into hexameric capsules, although a high density of bulky thiol groups can also disrupt this process acs.orgchemrxiv.org. The specific substitution pattern of this compound suggests its potential to form well-defined supramolecular architectures, which could find applications in areas such as molecular recognition, sensing, and catalysis.

Table 3: Predicted Effects of Substituents on Self-Assembly

| Substituent | Predicted Effect on Self-Assembly |

| Thiol (-SH) | Primary anchoring group for self-assembly on metal surfaces; can form disulfide bonds to create covalent assemblies. |

| Bromo (-Br) | Can participate in halogen bonding, influencing intermolecular packing; its size will affect steric interactions. |

| Fluoro (-F) | Can participate in hydrogen bonding and halogen bonding; its high electronegativity alters the molecule's dipole moment. |

| Methyl (-CH3) | Provides steric bulk, influencing the tilt angle and packing density in self-assembled monolayers. |

Design and Synthesis of Ordered Molecular Architectures

The creation of highly ordered molecular architectures is fundamental to the development of next-generation electronics, sensors, and catalytic systems. Substituted aromatic thiols are exemplary building blocks for this purpose, primarily through the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol (-SH) group of this compound provides a strong anchoring point to these surfaces, initiating the self-assembly process.

The precise arrangement and packing of the molecules within the monolayer are dictated by the intermolecular forces between adjacent aromatic rings. In the case of this compound, the substituents play a crucial role in directing this organization. The presence of bromo, fluoro, and methylthio groups introduces specific steric and electronic effects that can be leveraged to control the orientation and packing density of the resulting molecular assembly. The interplay of repulsive and attractive forces, such as dipole-dipole interactions and van der Waals forces influenced by these substituents, governs the final structure of the monolayer. Researchers can thus utilize molecules like this compound to engineer surfaces with tailored chemical and physical properties, paving the way for sophisticated applications in molecular electronics and biosensing.

Exploitation of Halogen and Chalcogen Bonding for Directed Self-Assembly

Beyond the foundational self-assembly driven by the thiol anchor, the bromine and sulfur atoms of this compound offer pathways for more intricate, directed self-assembly through specific non-covalent interactions known as halogen and chalcogen bonding.

Halogen Bonding: This refers to the non-covalent interaction between a halogen atom (in this case, bromine) with a positive region of electrostatic potential (the σ-hole) and a Lewis base (e.g., a nitrogen or oxygen atom on a neighboring molecule). The bromine atom on the thiophenol ring can act as a halogen bond donor, enabling the programmed assembly of molecules into predictable, ordered crystalline solids or supramolecular structures. nsf.gov Research on other bromine-functionalized molecules has demonstrated their utility in creating light-responsive, halogen-bonded co-crystals. nsf.gov The presence of halogen atoms can enhance a molecule's ability to interact with biological targets through these directed bonding patterns. smolecule.com

Chalcogen Bonding: Similar to halogen bonding, chalcogen bonding involves the sulfur atom of the methylthio group. As a member of the chalcogen family (Group 16), sulfur can engage in attractive interactions with nucleophilic or electron-rich regions on adjacent molecules. This provides an additional tool for controlling the three-dimensional arrangement of molecules in the solid state. Studies on other organosulfur compounds have shown that modifying the sulfur group can significantly alter crystal packing and material properties. mdpi.com The combined influence of both halogen and chalcogen bonding in this compound could therefore be exploited to design complex, multi-dimensional networks with a high degree of structural precision.

Potential Applications in Functional Materials Research

The distinct electronic and chemical properties of this compound make it a promising precursor for a variety of functional materials, particularly in the fields of optoelectronics and nanotechnology.

Precursors for Optoelectronic Materials

Organosulfur compounds are increasingly recognized for their valuable photophysical properties, which can be tuned for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.com The electronic characteristics, and thus the optical properties, of these materials are highly dependent on the oxidation state of the sulfur atom and the nature of the substituents on the aromatic core. mdpi.comnih.gov

For instance, studies on anthryl sulfoxides and sulfones have shown that the oxidation of the sulfur atom (from sulfide (B99878) to sulfoxide (B87167) to sulfone) can tune the material's emission from violet to blue to green. mdpi.comnih.govresearchgate.net These organosulfur derivatives have also demonstrated exceptionally high photochemical stability, a critical requirement for durable optoelectronic devices. mdpi.comnih.gov The presence of electron-withdrawing groups, such as the bromo and fluoro atoms in this compound, can further modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission spectra. mdpi.comnih.gov By serving as a building block for larger, conjugated systems, this compound could contribute to the development of new, stable, and color-tunable materials for optoelectronic applications.

Table 1: Photophysical Properties of Selected Organosulfur Derivatives

| Compound Series | Oxidation State | Absorption Maxima (λmax, nm) | Emission Color | Photochemical Stability (at 365 nm, O2) |

| Anthryl Sulfides | S | 330, 348, 367, 383, 403 mdpi.com | Violet/Blue mdpi.comnih.gov | 124 - 812 min mdpi.comnih.gov |

| Anthryl Sulfoxides | SO | 368, 386, 407 mdpi.com | Blue/Green mdpi.comnih.gov | 124 - 812 min mdpi.comnih.gov |

| Anthryl Sulfones | SO₂ | 328, 378, 395, 416 mdpi.com | Green mdpi.comnih.gov | Higher than (S)/(SO) series mdpi.comnih.gov |

| Benzo[k]fluoranthene Derivatives | S | ~300, ~380 acs.org | Blue-Green (peaked at 467 nm) acs.org | Air-stable acs.org |

Surface Modification and Functionalization in Nanotechnology

The thiol group is a key functional group in nanotechnology, enabling the robust attachment of molecules to the surface of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs). This surface functionalization is central to applications ranging from biosensing to catalysis. This compound is well-suited for these applications, particularly in the area of Surface-Enhanced Raman Spectroscopy (SERS).

SERS is a powerful analytical technique that provides highly sensitive detection of molecules, but its effectiveness can be hindered by the aggregation of nanoparticles when coated with reporter molecules. nih.govresearchgate.net Thiophenols are often used as Raman reporter molecules (RRMs) due to their strong and distinct spectral signatures. nih.gov Research has shown that substituents on the thiophenol ring have a significant impact on the surface charge and stability of the functionalized nanoparticles. nih.govmdpi.com

Specifically, electron-withdrawing substituents can limit the decrease in negative surface charge when thiophenols bind to citrate-stabilized AuNPs, thereby improving their stability against aggregation. nih.govresearchgate.netmdpi.com Given that both bromine and fluorine are electron-withdrawing, this compound is expected to be an effective stabilizer for SERS nanotags. nih.gov This enhanced stability is crucial for developing reliable and reproducible SERS-based biosensors for applications like clinical diagnostics. researchgate.netmdpi.com The unique vibrational signature arising from its specific substitution pattern would also allow it to serve as a distinct channel in multiplexed SERS assays, where multiple analytes are detected simultaneously. mdpi.com

Table 2: Influence of Thiophenol Substituents on Gold Nanoparticle Properties for SERS

| Thiophenol Substituent | Hammett Constant (σp) | Effect on AuNP Aggregation | Implication for SERS Biosensors |

| -NO₂ | 0.81 | Did not cause aggregation researchgate.net | Suitable as a Raman reporter molecule due to high stability. mdpi.com |

| -CN | 0.70 | Did not cause aggregation researchgate.net | Suitable as a Raman reporter molecule due to high stability. mdpi.com |

| -Cl | 0.24 | Did not cause aggregation researchgate.net | Stabilizes nanoparticles, preventing signal loss. nih.gov |

| -H | 0.00 | Did not cause aggregation researchgate.net | Baseline for comparison of substituent effects. nih.govresearchgate.net |

| -CH₃ | -0.14 | Did not cause aggregation researchgate.net | Electron-donating groups can still provide stability. nih.gov |

| -OCH₃ | -0.25 | Did not cause aggregation researchgate.net | Borderline stability, sensitive to conditions. researchgate.net |

| -NH₂ | -0.57 | Caused aggregation researchgate.net | Unsuitable as it leads to nanoparticle precipitation. nih.govresearchgate.net |

Future Research Directions and Emerging Trends for 4 Bromo 3 Fluoro 2 Methylthiophenol

Development of Highly Selective and Sustainable Synthetic Methodologies

The future synthesis of 4-Bromo-3-fluoro-2-methylthiophenol will likely prioritize the development of methodologies that are not only highly selective but also environmentally benign. Current research in synthetic chemistry emphasizes the reduction of hazardous waste and the use of renewable resources. Future efforts for this specific compound could focus on metal-free catalytic systems and aerobic oxidation conditions, which represent a more sustainable alternative to traditional methods that often rely on stoichiometric, hazardous reagents. rsc.orgrsc.org

Researchers may explore novel catalytic cycles, potentially using abundant, non-toxic catalysts to construct the substituted benzene (B151609) ring or to introduce the thiol functionality. For instance, developing a one-pot synthesis from readily available precursors that avoids the isolation of intermediate compounds would significantly improve process efficiency and reduce solvent usage. The principles of green chemistry will be central to these new synthetic strategies. rsc.org

Table 1: Potential Sustainable Synthesis Strategies and Key Research Objectives

| Synthetic Strategy | Key Research Objective | Potential Benefits |

|---|---|---|

| Metal-Free Catalysis | Design of organocatalysts for C-S bond formation. | Avoids toxic heavy metal contamination and simplifies purification. |

| Aerobic Oxidation | Use of O2 as the terminal oxidant for thiol synthesis or subsequent reactions. rsc.org | Eliminates the need for chemical oxidants, with water as the only byproduct. |

| Flow Chemistry | Development of continuous flow processes for synthesis and purification. | Enhanced safety, scalability, and reaction control; reduced waste. |

The downstream conversion of thiols into derivatives like sulfonyl halides is also an area ripe for sustainable innovation. Developing metal-free, aerobic conditions for such transformations would further enhance the green credentials of any process involving this compound. rsc.org

In-Depth Exploration of Unconventional Reactivity Pathways and Activation Modes

The unique electronic properties of this compound, conferred by its distinct substitution pattern (electron-withdrawing fluorine and bromine, and the sulfur-linked methyl group), suggest a rich and largely unexplored reactivity profile. Future research will likely delve into unconventional reaction pathways that move beyond classical thiol chemistry.

One promising avenue is the use of hypervalent iodine reagents to mediate novel bond formations. Research on other thiophenols has shown that reagents like ethynylbenziodoxolones (EBX) can lead to unexpected and highly selective reactions, such as the synthesis of 1,2-dithio-1-alkenes. nih.govresearchgate.net Investigating the reactivity of this compound under similar conditions could uncover new synthetic routes to complex sulfur-containing molecules. nih.gov Similarly, transition-metal-free vinylation reactions using vinylbenziodoxolones (VBX) could provide efficient access to functionalized vinyl sulfides. d-nb.info

Furthermore, the presence of both a bromine and a fluorine atom on the aromatic ring opens up possibilities for regioselective cross-coupling reactions or nucleophilic aromatic substitution, allowing for the late-stage functionalization of the molecule. The interplay between the different substituents could be exploited to control the reaction site, a key challenge in modern synthetic chemistry. acs.org

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. Future studies on this compound will benefit immensely from the application of advanced in-situ spectroscopic techniques to monitor reactions in real time. researchgate.net

Techniques such as operando surface-enhanced Raman spectroscopy (SERS) and advanced nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about transient intermediates and transition states that are often missed by traditional analytical methods. researchgate.net For organosulfur compounds, high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool for identifying and structurally characterizing a wide array of species, even at low concentrations. acs.orgmdpi.com By combining these techniques, researchers can build a comprehensive picture of reaction dynamics, from catalyst activation to product formation. researchgate.netmdpi.com

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| Operando SERS | Real-time vibrational data of species on a catalyst surface. researchgate.net | Investigating heterogeneous catalytic syntheses; studying surface-adsorbed intermediates. |

| Tandem Mass Spectrometry (MS/MS) | Structural information of reaction components and intermediates. acs.orgmdpi.com | Elucidating complex reaction pathways and identifying low-concentration byproducts. |

| In-Situ NMR Spectroscopy | Quantitative data on the concentration of reactants, intermediates, and products over time. researchgate.net | Determining reaction kinetics and observing short-lived species. |

This detailed mechanistic insight is invaluable for rational reaction design, enabling chemists to fine-tune conditions to improve yields, enhance selectivity, and suppress unwanted side reactions.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field that promises to revolutionize how molecules are designed and synthesized. researchgate.net For a molecule like this compound, AI and machine learning (ML) offer powerful tools for predicting its behavior and identifying potential applications. neurips.ccarxiv.orgbohrium.com

Generative AI models can be trained on vast datasets of chemical reactions to predict the most likely products when this compound is subjected to various reactants and conditions. nih.gov This predictive power can save significant time and resources in the lab by prioritizing high-yield reaction pathways and avoiding unproductive experiments. acs.org

Table 3: Illustrative Molecular Descriptors for AI/ML Modeling

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Hammett parameters, partial charges | Electron-donating/withdrawing effects of substituents. nih.gov |

| Topological | Molecular connectivity indices, Wiener index | Size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment | Molecular orbital energies and charge distribution. researchgate.net |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability. nih.gov |

The integration of these computational tools will accelerate the discovery of new reactions and applications for this compound, guiding experimental work toward the most promising avenues. mdpi.com

Expanding Cross-Disciplinary Applications in Chemical Biology Tools and Advanced Materials Platforms

The unique combination of a thiol group for anchoring, a fluorinated aromatic ring for tuning electronic properties, and a bromo-substituent for further functionalization makes this compound a highly attractive building block for various cross-disciplinary applications.